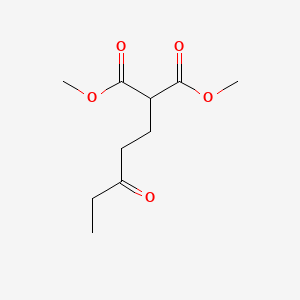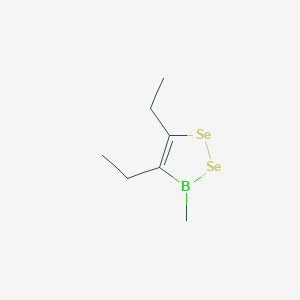
4,5-Diethyl-3-methyl-3H-1,2,3-diselenaborole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Diethyl-3-methyl-3H-1,2,3-diselenaborole is a unique organoselenium compound characterized by its boron-selenium heterocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diethyl-3-methyl-3H-1,2,3-diselenaborole typically involves the reaction of diethylborane with selenium-containing precursors under controlled conditions. One common method includes the use of diethylborane and selenium powder in the presence of a catalyst such as palladium or platinum. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the selenium.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance production efficiency and consistency.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Diethyl-3-methyl-3H-1,2,3-diselenaborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenium atoms to lower oxidation states.
Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.
Major Products
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4,5-Diethyl-3-methyl-3H-1,2,3-diselenaborole has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organoselenium compounds.
Biology: Investigated for its potential antioxidant properties and ability to modulate biological pathways involving selenium.
Medicine: Explored for its potential use in drug development, particularly in designing selenium-based therapeutics.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 4,5-Diethyl-3-methyl-3H-1,2,3-diselenaborole involves its interaction with molecular targets through its selenium atoms. Selenium can form strong bonds with various biomolecules, influencing redox reactions and enzyme activities. The compound’s boron-selenium structure allows it to participate in unique chemical transformations, making it a valuable tool in synthetic chemistry.
Comparación Con Compuestos Similares
Similar Compounds
- 4,5-Dimethyl-3-phenyl-3H-1,2,3-diselenaborole
- 4,5-Diethyl-3-phenyl-3H-1,2,3-diselenaborole
- 4,5-Diethyl-3-methyl-3H-1,2,3-dithienylborole
Uniqueness
4,5-Diethyl-3-methyl-3H-1,2,3-diselenaborole is unique due to its specific ethyl and methyl substitutions, which influence its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.
Propiedades
Número CAS |
103526-14-3 |
|---|---|
Fórmula molecular |
C7H13BSe2 |
Peso molecular |
265.9 g/mol |
Nombre IUPAC |
4,5-diethyl-3-methyldiselenaborole |
InChI |
InChI=1S/C7H13BSe2/c1-4-6-7(5-2)9-10-8(6)3/h4-5H2,1-3H3 |
Clave InChI |
DGNXUHCGUPUWPX-UHFFFAOYSA-N |
SMILES canónico |
B1(C(=C([Se][Se]1)CC)CC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



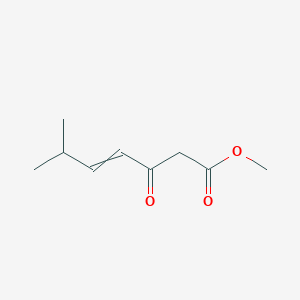
![Methyl 4-[(trimethylsilyl)methyl]benzoate](/img/structure/B14329619.png)

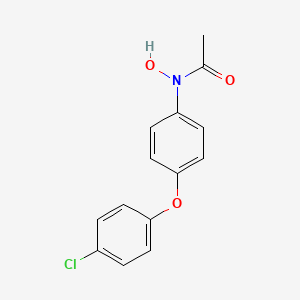
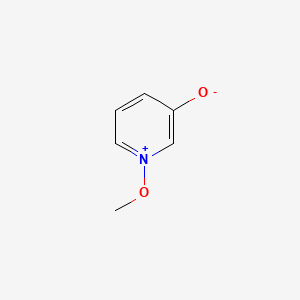

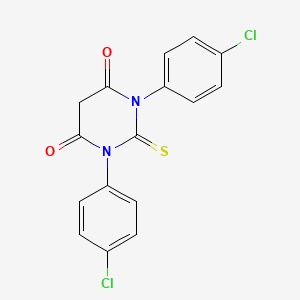
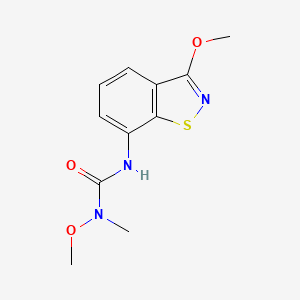
![Nonanal, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14329668.png)


![2-[1-(2,6-Dimethylphenyl)ethylideneamino]guanidine](/img/structure/B14329689.png)
